Chlorhydrate de maprotiline
Vue d'ensemble
Description
Maprotiline hydrochloride is a tetracyclic antidepressant used primarily to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression . It shares pharmacological properties with tricyclic antidepressants, such as inhibiting neuronal norepinephrine reuptake and possessing some anticholinergic activity .
Applications De Recherche Scientifique
Antidépresseur
Le chlorhydrate de maprotiline agit comme un antidépresseur . Il est utilisé dans le traitement de la dépression et des troubles anxieux. Le médicament fonctionne en équilibrant certaines substances naturelles (neurotransmetteurs) dans le cerveau.
Dosage Potentiométrique
Le this compound peut être déterminé potentiométriquement à l'aide d'une nouvelle électrode modifiée en pâte de carbone . Cette méthode est basée sur un complexe d'association ionique de maprotiline-tétraphénylborate, de 2-nitrophényloctyle comme liant et de tétraphénylborate de sodium comme additif lipophile ionique . La composition optimisée a amélioré les propriétés potentiométriques jusqu'aux valeurs théoriques de réponse de Nernst .
Analyse Pharmaceutique
La méthode de détermination potentiométrique a été utilisée pour la détermination précise de la maprotiline dans des solutions pures . Cette méthode offre une excellente réversibilité et reproductibilité, présente un temps de réponse rapide et est applicable sur une large plage de pH .
Analyse des Matrices Biologiques
La même méthode de détermination potentiométrique peut également être utilisée pour l'analyse de la maprotiline dans des matrices biologiques telles que des échantillons d'urine . Cela en fait un outil précieux dans les milieux cliniques pour surveiller les niveaux de médicaments dans l'organisme des patients.
Analyse d'Échantillons Réels
La méthode de détermination potentiométrique a été appliquée avec succès à un échantillon réel : le médicament Ludiomil . Cela démontre son potentiel pour une utilisation dans le contrôle de la qualité et l'analyse de routine dans les industries pharmaceutiques.
Agent Neuroprotecteur
Le this compound s'est avéré bloquer l'apoptose des neurones épineux . Cela suggère qu'il pourrait avoir des propriétés neuroprotectrices et pourrait potentiellement être utilisé dans le traitement des maladies neurodégénératives.
Inhibition de SLC6A2
Le this compound a été trouvé pour inhiber SLC6A2 , un transporteur de norépinéphrine. Cela pourrait avoir des implications pour son utilisation dans le traitement de conditions liées à la fonction de la norépinéphrine, telles que le trouble déficitaire de l'attention avec hyperactivité (TDAH) et certains troubles de l'humeur.
Mécanisme D'action
Target of Action
Maprotiline hydrochloride primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine at nerve endings, thereby increasing their concentration at the synaptic clefts of the brain . This action is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Mode of Action
Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . This action is postulated to result in an increase in central noradrenergic and serotonergic activity .
Biochemical Pathways
Maprotiline has been found to suppress cholesterol biosynthesis in hepatocellular carcinoma (HCC) cells through the ERK pathway . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis .
Pharmacokinetics
Maprotiline is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite . The bioavailability of maprotiline is 66–70% . It has a protein binding of 88% and an elimination half-life of 27–58 hours . Maprotiline is excreted in urine (57%) and bile (30%) as glucuronides, with 3–4% as unchanged drug .
Result of Action
The inhibition of norepinephrine reuptake by maprotiline increases the concentration of norepinephrine at the synaptic clefts of the brain . This leads to an increase in central noradrenergic and serotonergic activity, which is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Action Environment
The action of maprotiline can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s hepatic function . Furthermore, the drug’s action can be influenced by the presence of other drugs that affect the same biochemical pathways or have similar mechanisms of action .
Analyse Biochimique
Biochemical Properties
Maprotiline hydrochloride exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . It binds to the norepinephrine transporter (NET) and is selective for NET over the serotonin (5-HT) and dopamine transporters . Maprotiline hydrochloride also binds to the 5-HT receptor subtype 5-HT 2A, as well as histamine H1, muscarinic acetylcholine, α1-adrenergic, and dopamine D2 receptors .
Cellular Effects
Maprotiline hydrochloride significantly restrains cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, maprotiline hydrochloride could also enhance the sensitivity of hepatocellular carcinoma cells to sorafenib .
Molecular Mechanism
Maprotiline hydrochloride increases the synaptic concentration of norepinephrine in the central nervous system by inhibiting its reuptake by the presynaptic neuronal membrane . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes hepatocellular carcinoma cell growth .
Temporal Effects in Laboratory Settings
In single doses, the effect of maprotiline hydrochloride on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, maprotiline hydrochloride lowers the convulsive threshold .
Dosage Effects in Animal Models
In animal models, maprotiline hydrochloride has sedative and tranquillising properties . After 21 days of intraperitoneal injections of maprotiline hydrochloride (10 mg/kg once daily), it showed significant prevention and treatment effects on monocrotaline-induced pulmonary arterial hypertension .
Metabolic Pathways
Maprotiline hydrochloride is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite .
Transport and Distribution
Maprotiline hydrochloride is slowly and completely absorbed . It is readily distributed into breast milk to similar concentrations as those in maternal blood . It may be detected in the lungs, liver, brain, and kidneys; lower concentrations may be found in the adrenal glands, heart, and muscle .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic neuronal membrane where it inhibits the reuptake of norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of maprotiline hydrochloride involves the formation of an ion-association complex. One method includes the preparation of carbon paste electrodes modified with maprotiline-tetraphenylborate, 2-nitrophenyloctyl as a binder, and sodium tetraphenylborate as an
Propriétés
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10262-69-8 (Parent) | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044507 | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID14743087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10347-81-6 | |
Record name | Maprotiline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maprotiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maprotiline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAPROTILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Maprotiline hydrochloride primarily acts as a norepinephrine reuptake inhibitor. [] This means it blocks the reuptake of norepinephrine, a neurotransmitter, from the synapse back into the neuron, leading to increased norepinephrine levels in the synaptic cleft.
ANone: The molecular formula of maprotiline hydrochloride is C20H23N·HCl, and its molecular weight is 313.86 g/mol.
A: Several analytical methods have been employed for the characterization and quantification of maprotiline hydrochloride, including ultraviolet spectrophotometry [] and gas-liquid chromatography. [] These techniques provide spectroscopic data that can be used for identification and purity assessment.
A: Studies have shown that maprotiline hydrochloride demonstrates minimal sorption to polyvinyl chloride (PVC) bags and Stedim 6 infusion bags, indicating good compatibility with these materials. [, ] This is in contrast to some other drugs like diazepam, which exhibit significant sorption to PVC. []
A: Research suggests that maprotiline hydrochloride exhibits good compatibility with both dextrose and sodium chloride isotonic solutions commonly used for infusions. [, ] This suggests that these solutions can be used as vehicles for maprotiline hydrochloride without concerns about significant drug loss due to sorption.
A: High-performance liquid chromatography (HPLC) methods have been established for determining the dissolution profile of maprotiline hydrochloride tablets. [] These methods are essential for understanding the drug release characteristics from the formulation and can guide the development of formulations with desired dissolution properties.
A: Research indicates that maprotiline hydrochloride exhibits varying degrees of solubility in different media. [] This property can significantly influence the bioavailability and efficacy of the drug. Formulation strategies can be employed to enhance the solubility of maprotiline hydrochloride in relevant media.
A: Several analytical methods have been developed for the quantitative determination of maprotiline hydrochloride in pharmaceutical formulations. These include HPLC, [, ] gas-liquid chromatography, [] capillary zone electrophoresis, [] and spectrophotometric methods. [] The choice of method depends on factors such as sensitivity, specificity, and available instrumentation.
A: Reverse-phase HPLC (RP-HPLC) methods have been established and validated for the analysis of related substances in maprotiline hydrochloride tablets. [] This method, coupled with techniques like LC-MS, allows for the identification and quantification of impurities, ensuring the quality and safety of the pharmaceutical product.
A: The average biological half-life of unchanged maprotiline hydrochloride in the blood is approximately 43 hours. [] This relatively long half-life allows for once-daily dosing in many patients.
A: While maprotiline hydrochloride primarily acts on norepinephrine reuptake, there is evidence suggesting that at higher doses, it may also inhibit serotonin reuptake. [] This dual-action profile at higher doses could contribute to both its therapeutic effects and potential side effects.
A: Studies have reported a risk of seizures associated with maprotiline hydrochloride, particularly at higher dosages. [, ] Some studies suggest that a long-acting metabolite of maprotiline might contribute to this risk. [] Dosage adjustments and careful monitoring are crucial to manage this risk.
A: One study used newborn male rats to investigate the effects of maprotiline hydrochloride on testicular development. [] The researchers administered different dosages of the drug to pregnant rats and analyzed the testicular tissue and hormone levels in their male offspring.
A: Yes, several multicenter clinical trials have been conducted to evaluate the efficacy and safety of maprotiline hydrochloride in treating depression. [, ] These trials involved patients with various depressive disorders and assessed the drug's impact on mood, anxiety, sleep, and other symptoms.
A: Yes, a study used maprotiline hydrochloride as a model compound to validate a flow cytometric biomarker strategy for detecting drug-induced phospholipidosis in peripheral blood leukocytes. [] The results suggest that this technique could be useful for monitoring phospholipidosis in clinical settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.